molecular formula C19H23ClN4O3 B15155789 N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide

N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide

Cat. No.: B15155789
M. Wt: 390.9 g/mol
InChI Key: CJSJRJXFVJTQNL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a pyrrolidine group, a methoxymethyl group, and a chlorophenylmethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and methoxymethyl groups. The final step involves the attachment of the chlorophenylmethyl group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,2-phenylenediamine
  • 2-Hydroxy-2-methylpropiophenone
  • Methyl 4-fluorobenzoate

Uniqueness

N-[(2-chlorophenyl)methyl]-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23ClN4O3

Molecular Weight

390.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(methoxymethyl)-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H23ClN4O3/c1-27-13-15-10-18(26)24(19(22-15)23-8-4-5-9-23)12-17(25)21-11-14-6-2-3-7-16(14)20/h2-3,6-7,10H,4-5,8-9,11-13H2,1H3,(H,21,25)

InChI Key

CJSJRJXFVJTQNL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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